molecular formula C16H16FN3O B2757586 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016528-80-5

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No. B2757586
CAS RN: 1016528-80-5
M. Wt: 285.322
InChI Key: UBNICVTUTWOADQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (FTHQ) is a novel compound with a wide range of potential applications in scientific research and drug development. FTHQ is a member of the quinoline family of compounds, which are known for their interesting and diverse chemical properties. FTHQ is of particular interest due to its unique combination of two distinct chemical functional groups, namely a phenyl ring and a quinoline ring. This combination of functional groups gives FTHQ a number of interesting properties, such as a high affinity for various receptors and an ability to form strong hydrogen bonds.

Scientific Research Applications

Anticancer Applications

  • Novel urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds with specific structural features exhibited significant activity, particularly against breast carcinoma MCF-7 cell lines, indicating their potential as lead compounds in the development of breast carcinoma drugs. These derivatives also showed high antioxidant activity and antimicrobial activity in vitro, suggesting a multifaceted therapeutic potential (Perković et al., 2016).

Antimicrobial Applications

  • A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents (Qing-Zhong Zheng et al., 2010).

Enzyme Inhibition for Therapeutic Applications

  • Discovery and development of small molecule FLT3 inhibitors capable of overcoming drug-resistant mutations. This research could contribute to the advancement of targeted therapies for diseases such as acute myeloid leukemia, where FLT3 mutations play a significant role. The compounds demonstrated potent inhibitory effects against various FLT3 mutations, indicating their potential as lead compounds for further development (Guo Zhang et al., 2020).

Fluorophore Formation and Anion Receptor Applications

  • Investigations into the formation of fluorophores from catecholamines and related compounds, as well as the development of anion receptors based on urea derivatives, showcase the versatility of these compounds in biochemical analysis and molecular sensing applications. Such research underscores the potential of these compounds in the development of diagnostic tools and sensors (Lindvall et al., 1974; Amendola et al., 2006).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-3,5,7-9,18H,4,6,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNICVTUTWOADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)NC3=CC=CC=C3F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

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